molecular formula C10H13NO4S B299464 5-Acetoxy-2-amino-4-methyl-thiophene-3-carboxylic acid ethyl ester

5-Acetoxy-2-amino-4-methyl-thiophene-3-carboxylic acid ethyl ester

Cat. No. B299464
M. Wt: 243.28 g/mol
InChI Key: BBRGITVACOBCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetoxy-2-amino-4-methyl-thiophene-3-carboxylic acid ethyl ester, also known as AMT, is a synthetic compound that belongs to the class of tryptamine derivatives. It has been used in scientific research for its potential therapeutic properties, particularly in the field of neuroscience.

Mechanism of Action

5-Acetoxy-2-amino-4-methyl-thiophene-3-carboxylic acid ethyl ester acts as an agonist at the 5-HT2A receptor, which leads to an increase in the release of serotonin and other neurotransmitters in the brain. This results in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
5-Acetoxy-2-amino-4-methyl-thiophene-3-carboxylic acid ethyl ester has been shown to produce a range of biochemical and physiological effects, including altered perception of time, space, and self, as well as changes in mood and cognition. It has also been shown to increase heart rate and blood pressure, and may have potential as a treatment for certain cardiovascular disorders.

Advantages and Limitations for Lab Experiments

5-Acetoxy-2-amino-4-methyl-thiophene-3-carboxylic acid ethyl ester has several advantages as a research tool, including its ability to selectively target serotonin receptors and its potential therapeutic properties. However, its use in research is limited by its potential for abuse and its potential to produce adverse effects in humans.

Future Directions

There are several potential future directions for research involving 5-Acetoxy-2-amino-4-methyl-thiophene-3-carboxylic acid ethyl ester, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on the development of new analogs of 5-Acetoxy-2-amino-4-methyl-thiophene-3-carboxylic acid ethyl ester with improved therapeutic properties and reduced potential for abuse.

Synthesis Methods

5-Acetoxy-2-amino-4-methyl-thiophene-3-carboxylic acid ethyl ester can be synthesized through a multi-step process involving the condensation of 2-amino-4-methylthiophene-3-carboxylic acid with acetic anhydride, followed by esterification with ethanol. The final product is a white crystalline powder with a melting point of 183-185°C.

Scientific Research Applications

5-Acetoxy-2-amino-4-methyl-thiophene-3-carboxylic acid ethyl ester has been studied for its potential therapeutic properties, particularly in the field of neuroscience. It has been shown to have agonist activity at serotonin receptors, specifically the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.

properties

Product Name

5-Acetoxy-2-amino-4-methyl-thiophene-3-carboxylic acid ethyl ester

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

ethyl 5-acetyloxy-2-amino-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C10H13NO4S/c1-4-14-9(13)7-5(2)10(15-6(3)12)16-8(7)11/h4,11H2,1-3H3

InChI Key

BBRGITVACOBCNM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)OC(=O)C)N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)OC(=O)C)N

Origin of Product

United States

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